molecular formula C13H11N3OS2 B2425396 2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 450351-93-6

2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2425396
CAS No.: 450351-93-6
M. Wt: 289.37
InChI Key: OFTBSLIKTMEUCD-UHFFFAOYSA-N
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Description

2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide is an organic compound that features both indole and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 1H-indole-3-thiol with 2-bromo-N-(thiazol-2-yl)acetamide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, while the thiazole ring can participate in coordination with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1H-indol-3-yl)thio)acetamide
  • N-(thiazol-2-yl)acetamide
  • 1H-indole-3-thiol

Uniqueness

2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of both indole and thiazole rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and participate in diverse chemical reactions compared to its individual components .

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS2/c17-12(16-13-14-5-6-18-13)8-19-11-7-15-10-4-2-1-3-9(10)11/h1-7,15H,8H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTBSLIKTMEUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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